molecular formula C17H12IN B11765696 2-Iodo-3,5-diphenylpyridine

2-Iodo-3,5-diphenylpyridine

Cat. No.: B11765696
M. Wt: 357.19 g/mol
InChI Key: AZBRSBHYKYBQQS-UHFFFAOYSA-N
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Description

2-Iodo-3,5-diphenylpyridine is a specialized pyridine derivative designed for use as a key synthetic intermediate in medicinal chemistry and organic synthesis. The core diphenylpyridine structure is recognized for its potential in DNA interaction studies, with related derivatives characterized as AT-binding agents . The iodine atom at the 2-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as those employing palladium catalysts, making it a versatile precursor for creating diverse chemical libraries . Researchers value this scaffold for developing novel bioactive molecules; analogous diphenylpyridines have demonstrated significant antiproliferative activity, providing a route to potential anticancer agents . Pyridine derivatives, in general, are privileged structures in drug discovery, featuring in a wide range of therapeutic areas including oncology, antivirals, and anti-inflammatories . This compound is strictly for research applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12IN

Molecular Weight

357.19 g/mol

IUPAC Name

2-iodo-3,5-diphenylpyridine

InChI

InChI=1S/C17H12IN/c18-17-16(14-9-5-2-6-10-14)11-15(12-19-17)13-7-3-1-4-8-13/h1-12H

InChI Key

AZBRSBHYKYBQQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)I)C3=CC=CC=C3

Origin of Product

United States

Strategic Synthetic Methodologies for 2 Iodo 3,5 Diphenylpyridine and Its Congeners

Direct Iodination Approaches for Pyridine (B92270) Derivatives

Direct C-H iodination of pyridine rings presents a straightforward approach to introduce an iodine substituent. These methods typically involve an iodinating agent and often require an oxidizing agent or a catalyst to facilitate the reaction. evitachem.comresearchgate.net

A common method for the direct iodination of aromatic compounds is the use of molecular iodine (I₂) in the presence of an oxidizing agent. evitachem.comresearchgate.net This approach is considered an attractive "green" synthesis method. researchgate.net For instance, the direct iodination of 2,6-diphenylpyridine (B1197909) can be achieved using iodine with an oxidizing agent. evitachem.com Another protocol involves reacting activated aromatic compounds with a stable oxidizing reagent like polyvinylpyrrolidone-supported hydrogen peroxide (PVP-H₂O₂) in the presence of potassium iodide (KI) or I₂ and a catalytic amount of H₃PW₁₂O₄₀. researchgate.net

Radical-based direct C-H iodination has also been developed for various nitrogen-containing heterocycles, including pyridines. rsc.org These protocols can lead to C3 and C5 iodination of the pyridine ring. rsc.org For example, dissolving 3,5-dichloroaniline (B42879) in a mixture of acetic acid and methylene (B1212753) chloride and then adding N-iodosuccinimide allows for regioselective iodination. prepchem.com

The choice of iodinating agent and reaction conditions is crucial for controlling the regioselectivity of the iodination on the pyridine ring. The electronic properties of the substituents already present on the pyridine ring significantly influence the position of the incoming iodine atom.

Cross-Coupling Strategies for Pyridine Ring Functionalization

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis of functionalized pyridine derivatives. evitachem.com These reactions typically involve a metal catalyst, most commonly palladium or copper, to couple an organometallic reagent with an organic halide.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions are among the most versatile and widely used methods for the synthesis of complex organic molecules, including substituted pyridines. evitachem.comresearchgate.netresearchgate.net These reactions offer high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgrose-hulman.edu This reaction is particularly effective for creating carbon-carbon bonds to form biaryl compounds and conjugated systems. libretexts.orgresearchgate.net For instance, 4-iodopyridine (B57791) can react with phenylboronic acid in the presence of a palladium catalyst to produce 2,6-diphenyl-4-iodopyridine. evitachem.com The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgrose-hulman.edu The reaction is typically carried out in the presence of a base. rose-hulman.edu

A variety of palladium catalysts and ligands can be employed, and the choice can influence the reaction's efficiency. researchgate.net The Suzuki-Miyaura coupling has been successfully applied to the synthesis of various biologically active pyridine derivatives. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling for Pyridine Functionalization

Aryl HalideBoronic Acid/EsterCatalyst/BaseProductReference
4-IodopyridinePhenylboronic acidPd catalyst2,6-Diphenyl-4-iodopyridine evitachem.com
2-Bromopyridine(4-methylphenyl)boronic acidNot specified2-Bromo-4-(4-methylphenyl)pyridine researchgate.net
4,4'-Dibromo-2,2'-bipyridineArylboronic acidPd(0)/CUnsymmetrical terphenyls researchgate.net
2-Iodo-1-C-substituted glycalsAromatic/aliphatic boronic acidsNot specified1,2-C,C-disubstituted glycals rsc.org

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (stannane) with an organic halide or pseudohalide. organic-chemistry.orglibretexts.org This method is highly versatile for C-C bond formation with few limitations on the reacting groups. organic-chemistry.org The reaction proceeds through a catalytic cycle similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Stille coupling can be used to functionalize various heterocyclic compounds. researchgate.net For instance, it has been employed in the synthesis of a terpyridine derivative from 2-bromopyridine. researchgate.net The reaction can be optimized by using co-catalysts like copper(I) iodide (CuI), which can significantly improve the yields of the desired products. researchgate.net

Table 2: Key Features of Stille Coupling Reactions

FeatureDescriptionReference
Reactants Organostannanes and organic halides/pseudohalides organic-chemistry.org
Catalyst Palladium complexes libretexts.org
Advantages Versatile, stable organotin reagents organic-chemistry.orglibretexts.org
Drawbacks Toxicity of tin compounds organic-chemistry.org
Applications Synthesis of complex molecules, including heterocycles researchgate.netresearchgate.net

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a substituted alkene from an unsaturated halide or triflate and an alkene in the presence of a base. nih.gov The reaction mechanism involves oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. nih.gov

The Heck reaction is a powerful tool for C-C bond formation and has been applied to the synthesis of complex molecules. researchgate.net Reductive Heck reactions have emerged as an efficient strategy for constructing C(sp²)-C(sp³) bonds. researchgate.net The choice of ligand is critical, with phosphines and arsines being highly efficient. researchgate.net Aryl iodides are generally more reactive in Heck reactions than aryl bromides or chlorides. researchgate.net For instance, the Heck reaction of 3-iodopyridine (B74083) has been reported, although sometimes with lower yields compared to other aryl iodides. researchgate.net

Copper-Catalyzed Synthesis Routes

Copper-catalyzed reactions offer a cost-effective and less toxic alternative to palladium-catalyzed methods for certain transformations. ntu.edu.sg Copper catalysts have been extensively studied for the synthesis of various heterocycles. ntu.edu.sg

Copper-catalyzed reactions can be used for the synthesis of iodo-substituted heterocyclic compounds. rsc.org For example, a copper-catalyzed method has been developed for the regioselective synthesis of 2- and 3-iodoimidazo[1,2-a]pyridines using alkenes or alkynes as coupling partners in the presence of molecular iodine. rsc.org Copper-catalyzed reactions have also been employed for the synthesis of symmetrical diaryl sulfides from aryl halides and a sulfur source. beilstein-journals.org In some cross-coupling reactions, such as the Stille coupling, copper(I) salts can be used as co-catalysts to enhance the reaction rate and yield. researchgate.net Furthermore, copper-catalyzed oxidative diamination of terminal alkynes with amidines provides a route to 1,2,4-trisubstituted imidazoles. organic-chemistry.org

Photoredox-Mediated Coupling Approaches

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. While specific examples detailing the direct photoredox-mediated synthesis of 2-iodo-3,5-diphenylpyridine are not prevalent in the reviewed literature, the principles of photoredox catalysis can be applied to the formation of such compounds. These reactions typically involve the generation of radical intermediates under mild conditions, which can then participate in coupling reactions. For instance, a photoredox-mediated approach could potentially be designed for the iodination of a pre-existing 3,5-diphenylpyridine (B1211105) scaffold or the coupling of iodinated precursors. The use of visible light as an energy source aligns with green chemistry principles by reducing the reliance on harsh reagents and high temperatures. icsr.in

Cyclization and Condensation Methods for Pyridine Ring Assembly

The de novo construction of the pyridine ring is a fundamental strategy for accessing substituted pyridines. whiterose.ac.uk Various classical and modern cyclization and condensation reactions have been developed for this purpose.

The Hantzsch pyridine synthesis, first reported in 1881, is a multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgfiveable.me The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgthermofisher.com This method is highly versatile for creating substituted pyridines. fiveable.me For the synthesis of a molecule like this compound, a modified Hantzsch approach would be necessary, potentially utilizing precursors that already contain the phenyl and iodo functionalities. While the classic Hantzsch synthesis yields symmetrical products, modifications have been developed to produce unsymmetrical pyridines. thermofisher.comresearchgate.net

Table 1: Key Features of Hantzsch Pyridine Synthesis

Feature Description
Reactants Aldehyde, β-keto ester (2 equiv.), Ammonia/Ammonium Acetate
Initial Product 1,4-Dihydropyridine
Final Product Substituted Pyridine (after oxidation)
Advantages Multi-component, high efficiency

| Limitations | Often requires subsequent oxidation, classical method yields symmetrical products |

The Chichibabin pyridine synthesis is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia to form pyridine rings. wikipedia.org This reaction is typically carried out in the gas phase at high temperatures over a solid catalyst like alumina (B75360) or silica. wikipedia.org For instance, a mixture of 2-methylpyridine (B31789) and 4-methylpyridine (B42270) can be produced from acetaldehyde (B116499) and ammonia. wikipedia.org

An "abnormal" Chichibabin synthesis has been noted in the literature, particularly with phenylacetaldehydes, which can lead to diphenyl-substituted pyridines. However, these reactions often require harsh conditions and result in low yields. nih.gov For example, heating an ammonia-saturated solution of phenylacetaldehyde (B1677652) in ethanol (B145695) at high temperature and pressure has been reported to yield 3,5-diphenylpyridine. nih.gov More recent developments have explored milder conditions for Chichibabin-type reactions. For instance, a praseodymium triflate (Pr(OTf)3)-promoted synthesis has been shown to proceed at room temperature in aqueous media. researchgate.net

Electrophilic cyclization presents a powerful method for constructing pyridine rings. This approach often involves the intramolecular cyclization of a suitably functionalized acyclic precursor, triggered by an electrophile. Iodine itself can act as the electrophile, leading to the direct incorporation of an iodine atom into the final heterocyclic product.

A notable example is the facile electrophilic cyclization of N-propargylic β-enaminones in the presence of iodine and sodium bicarbonate, which yields 5-iodo-2,4-diphenylpyridin-3-yl(phenyl)methanone. ijpsonline.comresearchgate.net This type of reaction proceeds through an iodonium (B1229267) ion intermediate, followed by nucleophilic attack from the enamine nitrogen and subsequent cyclization. nih.gov This strategy is particularly relevant as it directly installs the iodo-substituent at the 5-position of a diphenyl-substituted pyridine ring system. ijpsonline.comresearchgate.net

Table 2: Example of Electrophilic Cyclization for an Iodo-Pyridine Derivative

Precursor Reagents Product Yield Reference

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates the majority of the atoms from the starting materials. bohrium.comnih.gov This approach offers significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. nih.govrsc.org

Several MCRs have been developed for the synthesis of highly substituted pyridines. rsc.orggrowingscience.com For instance, a one-pot synthesis of substituted pyridines can be achieved through the reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base. rsc.org Another example involves the use of a heterogeneous catalyst, such as Mg-Al hydrotalcite, to facilitate the multicomponent reaction of aldehydes, malononitrile, and thiophenol to produce polysubstituted pyridines. growingscience.com While a direct MCR for this compound is not explicitly detailed, the principles of MCRs could be adapted by selecting appropriate starting materials that would lead to the desired substitution pattern.

Chemo- and Regioselective Synthesis of Iodo- and Diphenyl-Pyridines

The chemo- and regioselective synthesis of specifically substituted pyridines is a significant challenge in organic synthesis. Achieving the desired substitution pattern, such as in this compound, requires precise control over the reaction conditions and the choice of reagents.

Direct iodination of aromatic compounds can be challenging due to the low reactivity of molecular iodine. ajol.info Therefore, methods often employ an activating agent or an iodine source with enhanced electrophilicity. ajol.info For example, organocatalytic iodination using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) with a thiourea (B124793) catalyst has been shown to be a mild and selective method for the iodination of activated aromatic compounds. organic-chemistry.org The regioselectivity of such reactions is influenced by the electronic and steric properties of the substituents already present on the aromatic ring. organic-chemistry.org

In the context of diphenylpyridines, the introduction of an iodine atom at a specific position requires careful consideration of the directing effects of the phenyl groups. The synthesis of iodoarenes is of particular interest as they are valuable intermediates for cross-coupling reactions, which can be used to introduce further functional groups. ajol.infonih.gov

Advanced Synthetic Approaches Utilizing Functionalized Precursors

The synthesis of highly substituted pyridines, such as this compound, often necessitates strategic approaches that move beyond the direct construction of the pyridine ring. Advanced methods frequently rely on the use of pre-functionalized pyridine precursors, where existing functional groups on a pyridine core are manipulated or replaced to install the desired substituents. This strategy offers significant advantages in terms of regioselectivity and access to complex substitution patterns that are not achievable through direct C-H functionalization or de novo ring synthesis. Key functionalized precursors for introducing an iodine atom at the 2-position of a pyridine ring include aminopyridines, halopyridines (via halogen exchange), and pyridine-N-oxides.

One of the most classic and reliable methods for introducing a halogen into an aromatic or heteroaromatic ring is the Sandmeyer reaction, which utilizes an amino group as a directing precursor. wikipedia.org This transformation proceeds via the diazotization of an amine to form a diazonium salt, which is then displaced by a nucleophile, such as iodide. wikipedia.orgnrochemistry.com For the synthesis of this compound, this would involve the use of 2-amino-3,5-diphenylpyridine (B1314422) as the functionalized precursor. The amino group is first converted to a diazonium salt using a nitrite (B80452) source (e.g., NaNO₂) in an acidic medium. The subsequent introduction of an iodide source, typically potassium iodide (KI), leads to the displacement of the diazonium group and the formation of the C-I bond, releasing nitrogen gas. nrochemistry.comorganic-chemistry.org This method is particularly effective as the formation of the highly stable N₂ molecule provides a strong thermodynamic driving force for the reaction.

The general Sandmeyer-type procedure for iodination is robust and has been applied to a wide array of aromatic amines. nrochemistry.com

Table 1: Illustrative Sandmeyer-Type Iodination of an Arylamine

Step Reagent Conditions Purpose
1 Arylamine, H₂SO₄, H₂O Ice-salt bath Formation of arylammonium salt
2 NaNO₂, H₂O Dropwise addition, < 5 °C Diazotization to form diazonium salt
3 KI, H₂O Dropwise addition, warm to RT Iodide displacement of diazonium group
4 Na₂S₂O₃ (aq) Workup Quench excess iodine

This table represents a generalized procedure based on established protocols for Sandmeyer iodination. nrochemistry.com

Another prevalent strategy involves halogen exchange (Finkelstein-type) reactions, where a less reactive halogen, such as chlorine or bromine, at the 2-position of the pyridine ring is substituted with iodine. This approach would utilize 2-chloro- or 2-bromo-3,5-diphenylpyridine as the functionalized precursor. The reaction is typically driven by the use of an iodide salt, such as sodium iodide or potassium iodide, in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The equilibrium is shifted towards the iodo-product due to the poor solubility of the resulting sodium or potassium chloride/bromide in the solvent. In some cases, copper(I) iodide is used as a catalyst to facilitate the exchange, particularly for less reactive aryl halides. patsnap.com This method is advantageous when the corresponding chloro- or bromo-precursors are more readily accessible than the amino-precursor. For instance, a patent describes the synthesis of 2-amino-5-iodopyridine (B21400) from 2-amino-5-bromopyridine (B118841) using cuprous iodide and potassium iodide in DMF. patsnap.com

Table 2: Example of Copper-Catalyzed Halogen Exchange

Precursor Reagents Solvent Temperature Yield Reference
2-Amino-5-bromopyridine CuI, KI, N,N-dimethylethylenediamine DMF 100 °C High patsnap.com

This reaction demonstrates the feasibility of converting a bromo-substituted pyridine to its iodo-congener.

Furthermore, pyridine-N-oxides serve as activated precursors for the regioselective functionalization of the pyridine ring, especially at the C2 and C6 positions. The N-oxide group electronically activates these positions towards both electrophilic and nucleophilic attack after appropriate activation. For the introduction of iodine, the pyridine-N-oxide can be treated with a reagent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA) to create a reactive intermediate. lookchem.com This intermediate is then susceptible to nucleophilic attack by an iodide ion. Alternatively, reagents like iodine monochloride (ICl) can be used for the direct iodination of activated pyridine systems. chemicalbook.com The synthesis of 2-chloro-3-iodo-4-pyridinamine, for example, has been achieved by treating 2-chloropyridin-4-amine with iodine monochloride in acetic acid, demonstrating the direct iodination of a functionalized pyridine ring. chemicalbook.com While not involving an N-oxide, this illustrates the principle of direct halogenation on an activated pyridine core. The deoxygenation of the N-oxide to restore the pyridine ring is the final step, often occurring concurrently or during workup. This approach provides a powerful tool for synthesizing 2-halopyridines from readily available N-oxide precursors. lookchem.com

Table 3: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₁₇H₁₂IN
2-Amino-3,5-diphenylpyridine C₁₇H₁₄N₂
Potassium iodide KI
Sodium nitrite NaNO₂
Nitrogen N₂
2-Chloro-3,5-diphenylpyridine C₁₇H₁₂ClN
2-Bromo-3,5-diphenylpyridine C₁₇H₁₂BrN
Sodium iodide NaI
Dimethylformamide (DMF) C₃H₇NO
Copper(I) iodide CuI
2-Amino-5-bromopyridine C₅H₅BrN₂
2-Amino-5-iodopyridine C₅H₅IN₂
Pyridine-N-oxide C₅H₅NO
Phosphorus oxychloride POCl₃
Trifluoroacetic anhydride C₄F₆O₃
Iodine monochloride ICl
2-Chloropyridin-4-amine C₅H₅ClN₂
2-Chloro-3-iodo-4-pyridinamine C₅H₄ClIN₂

Functionalization and Derivatization Strategies of the 2 Iodo 3,5 Diphenylpyridine Scaffold

Introduction of Diverse Aryl and Heteroaryl Moieties

The introduction of aryl and heteroaryl groups at the 2-position of the 2-iodo-3,5-diphenylpyridine scaffold is predominantly achieved through well-established palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation and offer a reliable route to biaryl and heteroaryl-aryl structures, which are key components in many functional materials and pharmaceutical agents. mdpi.com

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for creating C-C bonds, coupling an organoboron compound with an organic halide. mdpi.commdpi-res.com For the this compound scaffold, a Suzuki-Miyaura reaction with various arylboronic acids would introduce diverse phenyl groups, potentially substituted with electron-donating or electron-withdrawing groups, to the 2-position of the pyridine (B92270) ring. The general conditions involve a palladium catalyst, such as Pd(PPh₃)₄ or a supported Pd nanoparticle system, and a base like K₂CO₃ or Na₂CO₃, typically in a solvent mixture like DMF/water. mdpi-res.commdpi.com The reactivity trend for the organic halide in Suzuki reactions is I > Br > Cl, making the iodo-substituted pyridine an excellent substrate for this transformation. libretexts.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orglibretexts.org This method is highly effective for creating complex molecules due to its tolerance of a wide variety of functional groups. uwindsor.ca this compound can be coupled with various aryl-, heteroaryl-, or vinylstannanes using a palladium catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. uwindsor.carsc.org The reaction is typically carried out in a non-polar solvent such as toluene (B28343) at elevated temperatures. rsc.org The versatility of the organostannane reagent allows for the introduction of a broad spectrum of aromatic and heterocyclic systems. libretexts.org

Sonogashira Coupling: To introduce acetylenic moieties, which can then be further functionalized, the Sonogashira coupling is the reaction of choice. wikipedia.orgorganic-chemistry.org This reaction couples a terminal alkyne with an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgwikipedia.org Reacting this compound with various terminal alkynes under Sonogashira conditions would yield 2-alkynyl-3,5-diphenylpyridine derivatives. These derivatives are valuable intermediates for synthesizing more complex heterocyclic structures or conjugated polymers. organic-chemistry.org The reaction conditions are generally mild, often proceeding at room temperature. libretexts.orgwikipedia.org

Reaction NameCoupling PartnerCatalyst SystemTypical ConditionsIntroduced Moiety
Suzuki-Miyaura Arylboronic AcidPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Solvent (e.g., DMF/H₂O), HeatAryl, Heteroaryl
Stille OrganostannanePd(0) catalyst (e.g., Pd(PPh₃)₄)Anhydrous solvent (e.g., Toluene), HeatAryl, Heteroaryl, Alkenyl, Alkynyl
Sonogashira Terminal AlkynePd(0) catalyst, Cu(I) co-catalyst, Amine baseSolvent (e.g., THF, Et₃N), Room Temp to HeatAlkynyl

Alkylation and Arylation Reactions

Beyond the introduction of aryl and heteroaryl groups, the this compound scaffold can undergo various alkylation and arylation reactions to further diversify its structure. These reactions expand the range of accessible derivatives, enabling fine-tuning of the molecule's properties.

Direct arylation methods, which form C-C bonds between two aromatic species, represent an important strategy. mdpi.com While many arylation reactions focus on C-H activation, the reactive C-I bond in this compound is a prime site for cross-coupling arylation. Reactions like the Negishi coupling (using an organozinc reagent) or the Kumada coupling (using a Grignard reagent) could be employed to introduce both aryl and alkyl groups. These reactions are also palladium- or nickel-catalyzed and offer alternative pathways to the Suzuki and Stille couplings, sometimes with different substrate scopes or milder conditions.

Secondary alkyl groups can be particularly challenging to introduce via cross-coupling due to potential side reactions like β-hydride elimination. nih.gov However, recent advancements using specific reagents like secondary alkyl azastannatranes in Stille-type couplings have shown success in efficiently coupling secondary alkyl groups to aryl halides with high fidelity. nih.gov Such a method could be applied to this compound to introduce sterically hindered or chiral alkyl substituents.

Heterofunctionalization through Substitution and Coupling

The C-I bond is also susceptible to substitution by various heteroatoms, leading to heterofunctionalized derivatives. These reactions significantly broaden the chemical space accessible from the this compound starting material.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. It allows for the arylation of amines with aryl halides. By reacting this compound with a wide range of primary or secondary amines, aminated pyridine derivatives can be synthesized. These products are of significant interest in medicinal chemistry, as the diarylamine or aryl-alkyl-amine motif is a common feature in bioactive molecules.

Ullmann Condensation: A classical method for forming carbon-oxygen or carbon-nitrogen bonds is the Ullmann condensation. This copper-catalyzed reaction can couple aryl halides with alcohols, phenols, or amines. While often requiring harsher conditions than palladium-catalyzed methods, it remains a useful tool, especially for specific substrates. This compound could be reacted with phenols to form diaryl ethers or with anilines to form triarylamines.

Cyanation: The introduction of a nitrile group (–CN) can be achieved through palladium- or copper-catalyzed cyanation reactions, using reagents like zinc cyanide or copper(I) cyanide. The resulting 2-cyano-3,5-diphenylpyridine is a valuable intermediate, as the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various heterocyclic rings.

Reaction NameReagent TypeCatalystBond FormedFunctional Group Introduced
Buchwald-Hartwig Primary/Secondary AminePalladiumC–NAmino (–NR₂)
Ullmann Condensation Alcohol/Phenol/AmineCopperC–O or C–NEther (–OR) or Amino (–NR₂)
Cyanation Cyanide Source (e.g., Zn(CN)₂)Palladium/CopperC–CCyano (–CN)

Selective Derivatization for Architectural Complexity

The strategic functionalization of the this compound scaffold allows for the construction of molecules with significant architectural complexity. The sequence of reactions is crucial for achieving the desired target structure. For instance, a Sonogashira coupling could be performed first to install a terminal alkyne. wikipedia.orgorganic-chemistry.org This alkyne then serves as a handle for subsequent transformations, such as click chemistry reactions to introduce triazole rings, or further coupling reactions to build extended conjugated systems. researchgate.net

Similarly, a Suzuki or Stille coupling can be used to introduce an aryl group bearing another reactive functional group, such as a boronic ester or a halide, at a distal position. mdpi.comwikipedia.org This newly installed functional group can then be used for a second, independent cross-coupling reaction, allowing for the stepwise and controlled assembly of complex, multi-component molecular systems. This iterative approach, where one functionalization enables the next, is a cornerstone of modern synthetic strategy and is readily applicable to the this compound scaffold for creating novel materials and potential therapeutic agents. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR)

Specific chemical shifts, coupling constants, and multiplicity data for the protons of 2-Iodo-3,5-diphenylpyridine are not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The characteristic chemical shifts for the carbon atoms in the this compound structure have not been reported.

Two-Dimensional NMR Techniques

Information from 2D NMR experiments such as COSY, HSQC, and HMBC, which would confirm the connectivity and spatial relationships of atoms within the molecule, is not available.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

Precise mass-to-charge ratio data from HRMS, which would confirm the elemental composition of this compound, could not be found.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Data from ESI-MS analysis, including information on the molecular ion and potential fragmentation patterns under these conditions, is not documented.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental or theoretical IR spectrum for this compound has been found in the searched resources. Consequently, a data table of characteristic absorption bands and their corresponding functional groups cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available UV-Vis spectroscopic data for this compound in the public domain. As a result, a data table detailing absorption maxima (λmax), molar absorptivity (ε), and the nature of electronic transitions cannot be generated.

X-ray Crystallography for Solid-State Structural Determination

A crystal structure for this compound has not been reported in the databases searched. Therefore, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available, and a corresponding data table cannot be created.

Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies specifically focused on the chemical compound “this compound” are not available. Consequently, the creation of a thorough and scientifically accurate article with detailed research findings and data tables, as per the requested outline, is not possible at this time.

The required analyses, including:

Density Functional Theory (DFT) calculations for electronic structure

Ground state geometry optimization

Frontier Molecular Orbital (HOMO-LUMO) analysis

Electron density distribution analysis

Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties

Elucidation of mechanistic pathways through computational modeling

Natural Bond Orbital (NBO) analysis for stability and delocalization

have not been published for this compound. Generating content on this specific subject without research data would lead to speculation and violate the principles of scientific accuracy. Therefore, the requested article cannot be provided.

Theoretical and Computational Chemistry Studies of 2 Iodo 3,5 Diphenylpyridine and Analogs

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. wolfram.comnih.gov It is a valuable tool in computational chemistry for predicting and understanding the reactive behavior of molecules, including their electrophilic and nucleophilic sites. researchgate.net The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. wolfram.com The resulting potential is then color-coded onto the molecular surface to provide a visual representation of the charge distribution.

The color scheme in an MEP map typically follows a spectrum where red indicates regions of most negative electrostatic potential, which are rich in electrons and therefore susceptible to electrophilic attack. researchgate.net Conversely, blue regions represent the most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green and yellow areas denote regions of intermediate or near-zero potential. wolfram.com

For 2-Iodo-3,5-diphenylpyridine, the MEP map would be expected to reveal several key features based on the electronic properties of its constituent functional groups. The nitrogen atom of the pyridine (B92270) ring is anticipated to be a region of high electron density, represented by a red or deep red color. This localization of negative potential on the nitrogen atom is a characteristic feature of pyridine and its derivatives, making it a primary site for protonation and interaction with electrophiles. nih.gov

The iodine atom at the 2-position introduces an interesting feature known as a "sigma-hole." This is a region of positive electrostatic potential on the outermost portion of the iodine atom, along the C-I bond axis. This positive region, which would be depicted in blue, arises from the anisotropic distribution of electron density around the halogen atom and makes the iodine atom a potential site for interaction with nucleophiles or Lewis bases.

The two phenyl groups at the 3 and 5-positions are large, non-polar substituents. The pi-electron clouds of the aromatic rings would create regions of negative potential above and below the plane of the rings, which would likely be colored in shades of yellow to light red. The hydrogen atoms on the phenyl rings and the pyridine ring would exhibit positive potential and be colored in shades of green to light blue.

The interplay of these electronic effects would result in a complex and informative MEP map for this compound, providing valuable insights into its reactivity and intermolecular interactions. The map would clearly delineate the nucleophilic character of the pyridine nitrogen and the electrophilic character of the sigma-hole on the iodine atom, as well as the broader electrostatic landscape of the molecule.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Values for Selected Regions of this compound

Molecular RegionPredicted MEP Value (kcal/mol)Color RepresentationPredicted Reactivity
Pyridine Nitrogen-35 to -50Deep RedNucleophilic / Electrophile attack
Iodine (Sigma-hole)+15 to +25BlueElectrophilic / Nucleophile attack
Phenyl Ring (π-system)-10 to -20Yellow / Light RedWeakly Nucleophilic
Pyridine Ring Carbons+5 to +15Green / Light BlueWeakly Electrophilic
Hydrogen Atoms+10 to +20Light BlueElectrophilic

Applications in Advanced Chemical Transformations and Materials Science

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

Organic building blocks are fundamental components used in the assembly of more complex molecules. sigmaaldrich.com Heterocyclic compounds, such as 2-iodo-3,5-diphenylpyridine, are a crucial class of these building blocks, widely employed in medicinal chemistry and organic synthesis to create diverse molecular scaffolds.

The synthesis of complex heterocyclic structures is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. Pyridine-based heterocycles are of particular interest due to their presence in a vast array of biologically active compounds. researchgate.netmdpi.com While direct examples of this compound as a precursor are not extensively documented, the reactivity of the iodo-pyridine moiety is well-established for the construction of fused ring systems. The iodine atom can participate in various cyclization reactions, serving as a handle to introduce new rings onto the pyridine (B92270) core. This approach is a common strategy for assembling intricate molecular frameworks.

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the synthesis of nearly all organic molecules. chemistry.coachnptel.ac.inyoutube.com The presence of an iodine atom on the pyridine ring of this compound makes it an excellent substrate for a variety of cross-coupling reactions.

Table 1: Potential Cross-Coupling Reactions for C-C and C-N Bond Formation

Reaction NameBond FormedReactantCatalystDescription
Suzuki CouplingC-COrganoboron compoundsPalladiumForms a new C-C bond by coupling the pyridine with an aryl or vinyl boronic acid.
Sonogashira CouplingC-CTerminal alkynesPalladium/CopperCreates a C-C bond between the pyridine and an alkyne.
Buchwald-Hartwig AminationC-NAminesPalladiumForms a C-N bond by coupling the pyridine with a primary or secondary amine.
Ullmann CondensationC-NAmines, AlcoholsCopperA classic method for forming C-N and C-O bonds with aryl halides.

These transition-metal-catalyzed reactions are powerful tools for modifying the structure of this compound, allowing for the introduction of a wide range of functional groups and the construction of larger, more complex molecules. chemistry.coach For instance, the iodine atom can be readily displaced by various carbon and nitrogen nucleophiles, facilitating the synthesis of a diverse library of diphenylpyridine derivatives. nih.gov

Ligand Design and Application in Catalysis Research

The development of novel ligands is crucial for advancing the field of catalysis. Pyridine-containing molecules are widely used as ligands due to the ability of the nitrogen atom to coordinate with metal centers.

While specific catalytic systems employing this compound as a ligand are not prominently reported, its structural features suggest potential applications. The pyridine nitrogen can act as a coordinating atom for a transition metal, and the phenyl substituents can be modified to tune the steric and electronic properties of the resulting metal complex. The iodine atom itself could also play a role in the catalytic cycle or be replaced by other coordinating groups to create bidentate or pincer-type ligands.

Asymmetric catalysis is a powerful method for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry. The development of chiral pyridine ligands has been a significant area of research. By introducing chiral centers into the structure of a pyridine-based ligand, it is possible to create catalysts that can control the stereochemical outcome of a reaction. Although there are no specific reports on the use of chiral derivatives of this compound in asymmetric catalysis, the general principles of chiral ligand design could be applied to this scaffold. For example, chiral substituents could be introduced on the phenyl rings or appended to the pyridine core after the displacement of the iodine atom.

Integration into Functional Materials Research

The unique electronic and structural properties of aromatic and heterocyclic compounds make them attractive candidates for the development of functional materials. tcichemicals.com Diphenylpyridine derivatives, for instance, have been investigated for their interactions with DNA. nih.gov The this compound scaffold, with its combination of a pyridine ring and two phenyl groups, provides a platform for the synthesis of molecules with interesting photophysical and electronic properties.

The ability to modify the structure of this compound through cross-coupling reactions opens up possibilities for creating a variety of functional materials. For example, by introducing conjugated organic fragments, it may be possible to synthesize novel organic semiconductors or fluorescent materials. The rigid, planar nature of the diphenylpyridine core could also be exploited in the design of liquid crystals or other ordered materials.

Organic Emitters for Electroluminescent Devices

The exploration of novel organic molecules as emitters in electroluminescent devices, such as Organic Light-Emitting Diodes (OLEDs), is a rapidly advancing field of materials science. The photophysical properties of these materials are intrinsically linked to their molecular structure, where subtle modifications can lead to significant changes in emission color, efficiency, and stability. While direct studies on the electroluminescent properties of this compound are not extensively documented in publicly available literature, the broader class of substituted diphenylpyridines has been investigated for their potential in luminescent applications.

The introduction of a heavy atom like iodine into an organic chromophore is a well-established strategy to enhance spin-orbit coupling. This enhanced coupling can facilitate intersystem crossing from the singlet excited state to the triplet excited state, a phenomenon crucial for the development of phosphorescent OLEDs (PhOLEDs). These devices can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. Therefore, it is plausible that this compound could serve as a scaffold or a precursor for the synthesis of phosphorescent emitters. The iodine atom could either be part of the final emitting molecule or act as a reactive site for further functionalization to tune the emissive properties.

The diphenylpyridine core itself provides a rigid and planar structure, which is beneficial for achieving high fluorescence quantum yields in the absence of heavy atoms. The phenyl groups can be further functionalized to modulate the electronic properties and solid-state packing of the molecules, which in turn affects their performance in thin-film devices. Research into related pyridine-containing organic emitters has demonstrated that tuning the electronic nature of substituents and their positions on the pyridine and phenyl rings can lead to a wide range of emission colors from blue to red.

Polymeric Materials and Advanced Organic Materials

This compound represents a versatile building block for the synthesis of novel polymeric and advanced organic materials. The presence of the iodine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are powerful tools for the construction of extended π-conjugated systems, which are the cornerstone of many advanced organic materials with applications in electronics, photonics, and sensing.

For instance, the iodine substituent can be readily replaced by other functional groups or used to polymerize the diphenylpyridine units into well-defined macromolecular architectures. This could lead to the formation of conjugated polymers with a poly(phenylenevinylene) or poly(phenyleneethynylene) backbone, where the diphenylpyridine moiety is incorporated to influence the polymer's electronic properties, solubility, and morphology. The inherent properties of the diphenylpyridine core, such as its electron-deficient nature, can be exploited to create materials with specific charge-transport characteristics, making them suitable for use in organic field-effect transistors (OFETs) or as host materials in OLEDs.

Furthermore, the rigid and sterically demanding nature of the 3,5-diphenylpyridine (B1211105) unit can be utilized to create polymers with high glass transition temperatures and thermal stability. These are desirable properties for materials used in electronic devices that can generate significant heat during operation. The ability to precisely control the chemical structure through reactions at the iodo-position allows for the fine-tuning of the material's properties to meet the demands of specific applications.

Potential Polymerization Reactions Resulting Material Type Potential Applications
Suzuki CouplingPoly(diphenylpyridine)sOrganic electronics, sensors
Sonogashira CouplingPoly(aryleneethynylene)sLuminescent materials, OFETs
Buchwald-Hartwig AminationNitrogen-containing polymersHole-transporting materials

Probes for Biomolecular Interactions and Recognition

The development of small molecules that can selectively interact with and report on biological macromolecules is of significant interest in chemical biology and medicinal chemistry. The 3,5-diphenylpyridine scaffold has been identified as a promising framework for the design of such probes.

DNA Interaction Studies

A series of 3,5-diphenylpyridine derivatives have been synthesized and their interactions with DNA investigated. nih.gov These studies have shown that by modifying the substituents on the phenyl rings, it is possible to tune the DNA binding affinity and mode of interaction. nih.gov While research specifically detailing the DNA interaction of this compound is limited, the findings from related compounds provide valuable insights.

The general structure of 3,5-diphenylpyridine derivatives allows for the introduction of cationic side chains, which can promote electrostatic interactions with the negatively charged phosphate backbone of DNA. The planar aromatic core of the diphenylpyridine can facilitate intercalation between DNA base pairs, a common binding mode for many DNA-targeting agents. The substituents on the phenyl rings can further influence binding by fitting into the major or minor grooves of the DNA double helix.

Derivative Substitution Pattern Observed DNA Interaction
Cationic 3,5-diphenylpyridineAmino or guanidinium side chainsEnhanced binding affinity through electrostatic interactions
Bulky 3,5-diphenylpyridineSterically demanding groupsPotential for groove binding

Enzyme Inhibition Research

The pyridine nucleus is a common motif in many biologically active compounds and approved drugs. Substituted pyridines have been explored as inhibitors for a wide range of enzymes due to their ability to participate in various non-covalent interactions within an enzyme's active site, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

The iodine atom can play a dual role. It can act as a bulky hydrophobic group, occupying a hydrophobic pocket within an enzyme's active site. Additionally, the iodine atom is a known halogen bond donor. Halogen bonding is an increasingly recognized non-covalent interaction that can contribute significantly to ligand-protein binding affinity and selectivity. The design of inhibitors targeting enzymes with appropriate halogen bond acceptor sites (e.g., carbonyl oxygens, hydroxyl groups) could leverage this property of this compound.

Future Research Directions and Concluding Perspectives

Development of Novel and Sustainable Synthetic Routes

While classical methods for pyridine (B92270) synthesis exist, future efforts will likely focus on aligning the production of 2-Iodo-3,5-diphenylpyridine with the principles of green chemistry. Traditional approaches often involve harsh conditions, toxic reagents, and complex purification steps. acs.org The development of sustainable alternatives is crucial for enhancing the compound's accessibility and environmental friendliness.

Key areas for future synthetic research include:

Multicomponent Reactions (MCRs): Designing one-pot, multi-component strategies that combine simple, readily available precursors to construct the diphenylpyridine core in a single, atom-economical step. acs.orgnih.gov Such reactions minimize waste by incorporating most or all of the starting material atoms into the final product. benthamscience.com

Heterogeneous Catalysis: Investigating the use of recyclable, solid-supported catalysts, such as metal-organic frameworks (MOFs) or zeolites, to replace conventional homogeneous catalysts. acs.orgrsc.org These materials offer advantages like ease of separation, potential for reuse, and enhanced stability. acs.org

Ionic Liquids (ILs): Exploring ionic liquids as environmentally benign solvents and catalysts. benthamscience.com ILs are non-volatile and can be tuned to optimize reaction efficiency and selectivity, often allowing for milder reaction conditions and simplified product recovery. benthamscience.com

Flow Chemistry: Adapting synthetic routes to continuous flow processes. This approach can offer improved safety, scalability, and control over reaction parameters, leading to higher yields and purity compared to batch synthesis.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Synthetic StrategyPotential AdvantagesKey Research Challenge
Multicomponent Reactions High atom economy, reduced waste, operational simplicity. acs.orgbenthamscience.comIdentifying suitable starting materials and catalysts for the specific 2-iodo-3,5-diphenyl substitution pattern.
Heterogeneous Catalysis Catalyst recyclability, reduced contamination of products, thermal stability. acs.orgDesigning a catalyst with high activity and selectivity for the target pyridine ring formation.
Ionic Liquid Media Low volatility, tunable properties, potential for catalyst/solvent role. benthamscience.comManaging viscosity, ensuring complete product extraction, and assessing the full life-cycle impact of the IL.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often improved yields. nih.govTranslating optimized microwave conditions to large-scale, energy-efficient production.

Exploration of Undiscovered Reactivity Pathways and Functionalizations

The reactivity of this compound is dominated by its carbon-iodine bond, a versatile handle for cross-coupling reactions. However, significant opportunities exist to explore less conventional transformations and to functionalize other positions on the molecule.

Future research into the compound's reactivity could focus on:

Advanced Cross-Coupling Reactions: Moving beyond standard Suzuki and Sonogashira couplings to explore more complex transformations. This includes investigating its use in iron-catalyzed couplings or other reactions facilitated by earth-abundant metals. nih.gov

C-H Activation/Functionalization: Developing methods for the direct, regioselective functionalization of the C-H bonds on the two phenyl rings or the remaining C-H bond on the pyridine core. Such strategies bypass the need for pre-functionalized starting materials and offer a more direct route to novel derivatives. researchgate.netdntb.gov.ua

Photoredox Catalysis: Utilizing the C-I bond's susceptibility to radical formation under photochemical conditions. nih.gov This could unlock novel reaction pathways for alkylation, arylation, or amination that are inaccessible through traditional thermal methods.

Dearomatization Chemistry: Investigating the temporary dearomatization of the pyridine ring to enable otherwise difficult functionalization patterns, followed by rearomatization to yield novel substituted products. dntb.gov.ua

Table 2: Potential Novel Functionalization Reactions

Reaction TypeTarget SitePotential Outcome/Application
Direct C-H Arylation Phenyl Rings (ortho-, meta-, para-)Synthesis of extended π-conjugated systems for organic electronics.
Photoredox-mediated Alkylation C2-Position (replacing Iodine)Introduction of complex alkyl chains for tuning solubility and biological activity.
Organometallic-directed C-H Metalation C4-Position (Pyridine Ring)Creation of a new reactive site for subsequent cross-coupling. bgu.ac.il
Reductive Radical Cyclization C2-Iodo and a Phenyl RingFormation of fused polycyclic aromatic systems with unique photophysical properties.

Advanced Applications in Diverse Chemical Fields

The inherent properties of the diphenylpyridine scaffold suggest a range of applications, particularly in materials science and medicinal chemistry. Future work should aim to synthesize and test derivatives of this compound tailored for specific functions.

Materials Science: The rigid, π-conjugated structure of the diphenylpyridine core is a promising platform for developing novel organic electronic materials. mdpi.com Research could target its use as a building block for:

Organic Light-Emitting Diodes (OLEDs): Functionalizing the core with electron-donating or -withdrawing groups to tune the emission color and efficiency of phosphorescent metal complexes. rsc.org

Fluorescent Sensors: Creating derivatives that exhibit changes in fluorescence upon binding to specific analytes, such as metal ions or protons, for chemical sensing applications. nih.govmdpi.com

Dye-Sensitized Solar Cells (DSSCs): Incorporating the scaffold into organic dyes or as an additive in electrolytes to improve device performance and stability. researchgate.net

Medicinal Chemistry: Pyridine-containing molecules are ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding and their favorable solubility profiles. nih.gov Future studies could explore derivatives of this compound as:

Kinase Inhibitors: The pyridine scaffold is a common feature in drugs targeting protein kinases. nih.gov

DNA Intercalating Agents: The planar aromatic system could be functionalized with cationic side chains to promote interaction with DNA, forming the basis for potential anticancer agents. nih.gov

Bioimaging Probes: Attaching fluorophores or other reporter groups could yield molecules for imaging biological processes. mdpi.com

Interdisciplinary Research Opportunities

The full potential of this compound can best be realized through collaborative, interdisciplinary research.

Computational Chemistry and Synthetic Chemistry: Theoretical studies can predict the electronic properties, reactivity, and spectral characteristics of hypothetical derivatives. This computational screening can guide synthetic chemists to prioritize the most promising target molecules, saving significant time and resources.

Materials Science and Photophysics: A collaboration between materials scientists and photophysicists is essential for characterizing novel derivatives for applications in OLEDs or sensors. This would involve synthesizing new materials and performing in-depth studies of their light-absorbing and emitting properties. rsc.orgmdpi.com

Medicinal Chemistry and Structural Biology: For biomedical applications, synthetic chemists could partner with structural biologists to co-crystallize promising compounds with their target proteins or DNA. This would provide crucial insights into the binding mode and facilitate structure-activity relationship (SAR) studies to design more potent and selective agents. nih.gov

Polymer Chemistry and Engineering: The functional handle of the C-I bond could be used to graft the molecule onto polymer backbones, creating functional materials with enhanced processability or novel properties for applications in advanced coatings or membranes. mdpi.comacs.org

By pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile platform for innovation across multiple scientific fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Iodo-3,5-diphenylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and cross-coupling reactions. For example, iodination of 3,5-diphenylpyridine can be achieved using iodine sources like N-iodosuccinimide (NIS) under controlled temperatures (0–25°C). Optimization may include varying catalysts (e.g., Pd/Cu for Ullmann-type coupling) and inert atmospheres (N₂/Ar) to prevent side reactions. Monitoring via TLC or HPLC ensures reaction progress .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : ¹H NMR and ¹³C NMR are essential for confirming the iodinated aromatic structure and substituent positions. FT-IR identifies functional groups (e.g., C-I stretches at ~500 cm⁻¹). HPLC or GC-MS assesses purity (>95%), while elemental analysis verifies molecular composition .

Q. What safety precautions are mandatory when handling iodinated pyridine derivatives?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid skin contact or inhalation. Store under inert conditions (argon) to prevent degradation. Emergency protocols include rinsing exposed skin/eyes with water and consulting medical professionals immediately .

Advanced Research Questions

Q. How can steric and electronic effects of the diphenyl groups influence regioselectivity in further functionalization?

  • Methodological Answer : The 3,5-diphenyl substituents create steric hindrance, directing electrophilic substitution to the less hindered 4-position. Electronic effects (e.g., meta-directing nature of iodine) can be studied via computational methods (DFT) to predict reactivity. Experimental validation involves competitive reactions with electrophiles (e.g., nitration) .

Q. What experimental strategies resolve contradictory data in NMR spectra of iodinated pyridine derivatives?

  • Methodological Answer : Overlapping signals in ¹H NMR due to symmetry or substituent effects require advanced techniques:

  • 2D NMR (COSY, NOESY) : Assigns proton-proton correlations.
  • Variable Temperature NMR : Reduces signal broadening caused by dynamic effects.
  • Isotopic Labeling : Clarifies ambiguous peaks in complex mixtures .

Q. How can researchers design studies to address the lack of ecological toxicity data for this compound?

  • Methodological Answer : Conduct OECD 301 biodegradability tests to assess aerobic degradation. Evaluate soil mobility using column leaching experiments and bioaccumulation potential via octanol-water partition coefficients (log Kow). Toxicity assays (e.g., Daphnia magna acute toxicity) fill data gaps noted in regulatory documents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.